molecular formula C14H7Cl3N2O B14582850 2-Chloro-4-(2,4-dichlorophenoxy)quinazoline CAS No. 61067-69-4

2-Chloro-4-(2,4-dichlorophenoxy)quinazoline

Cat. No.: B14582850
CAS No.: 61067-69-4
M. Wt: 325.6 g/mol
InChI Key: WVJQCQHALNSODF-UHFFFAOYSA-N
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Description

2-Chloro-4-(2,4-dichlorophenoxy)quinazoline is a chemical compound that belongs to the quinazoline family. Quinazolines are aromatic heterocycles with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring . This compound is characterized by the presence of chloro and dichlorophenoxy groups attached to the quinazoline core, which imparts unique chemical and biological properties.

Preparation Methods

The synthesis of 2-Chloro-4-(2,4-dichlorophenoxy)quinazoline typically involves the reaction of 2,4-dichlorophenol with 2-chloroquinazoline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-Chloro-4-(2,4-dichlorophenoxy)quinazoline undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-4-(2,4-dichlorophenoxy)quinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2,4-dichlorophenoxy)quinazoline involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

2-Chloro-4-(2,4-dichlorophenoxy)quinazoline can be compared with other quinazoline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Properties

CAS No.

61067-69-4

Molecular Formula

C14H7Cl3N2O

Molecular Weight

325.6 g/mol

IUPAC Name

2-chloro-4-(2,4-dichlorophenoxy)quinazoline

InChI

InChI=1S/C14H7Cl3N2O/c15-8-5-6-12(10(16)7-8)20-13-9-3-1-2-4-11(9)18-14(17)19-13/h1-7H

InChI Key

WVJQCQHALNSODF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)Cl)OC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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